molecular formula C25H22FNO4 B6309997 Fmoc-alpha-methyl-L-3-fluorophenylalanine (Fmoc-L-aMePhe(3-F)-OH) CAS No. 1410792-23-2

Fmoc-alpha-methyl-L-3-fluorophenylalanine (Fmoc-L-aMePhe(3-F)-OH)

Cat. No. B6309997
CAS RN: 1410792-23-2
M. Wt: 419.4 g/mol
InChI Key: YEBXKZJYYWUHHK-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-alpha-methyl-L-3-fluorophenylalanine (Fmoc-L-aMePhe(3-F)-OH) is an amino acid derivative that has been used in a variety of scientific research applications. It is a synthetic derivative of the natural amino acid phenylalanine and is used to prepare peptides, proteins and other derivatives. Fmoc-L-aMePhe(3-F)-OH has been used in a variety of research applications, including peptide synthesis, protein engineering and drug discovery.

Mechanism of Action

Fmoc-L-aMePhe(3-F)-OH acts as a protecting group in the synthesis of peptides and proteins. It is used to protect the amino acid from chemical and enzymatic degradation during the synthesis process. Fmoc-L-aMePhe(3-F)-OH also acts as a linker molecule, allowing the attachment of side chains to the peptide or protein.
Biochemical and Physiological Effects
Fmoc-L-aMePhe(3-F)-OH has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of proteins, peptides, and other molecules. Additionally, it has been found to have an effect on the structure and stability of proteins and peptides.

Advantages and Limitations for Lab Experiments

Fmoc-L-aMePhe(3-F)-OH has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it can be used to protect amino acids from chemical and enzymatic degradation during the synthesis process. However, Fmoc-L-aMePhe(3-F)-OH is not suitable for use in biological systems, as it is not metabolized by cells.

Future Directions

Fmoc-L-aMePhe(3-F)-OH has a variety of potential future applications. It could be used to develop novel peptide drugs or as a linker molecule in the synthesis of peptides and proteins. Additionally, it could be used to study enzyme-catalyzed reactions and the structure and stability of proteins and peptides. Finally, Fmoc-L-aMePhe(3-F)-OH could be used to develop inhibitors of enzymes involved in the synthesis of proteins, peptides, and other molecules.

Synthesis Methods

Fmoc-L-aMePhe(3-F)-OH is synthesized using a two-step process. In the first step, the amino acid phenylalanine is reacted with a fluorosulfonic acid reagent to form a protected amino acid. In the second step, the protected amino acid is reacted with an alkylating agent to form Fmoc-L-aMePhe(3-F)-OH. This two-step process can be used to synthesize a variety of Fmoc-L-aMePhe(3-F)-OH derivatives.

Scientific Research Applications

Fmoc-L-aMePhe(3-F)-OH has been used in a variety of scientific research applications. It has been used to prepare peptides and proteins for use in drug discovery and development. Fmoc-L-aMePhe(3-F)-OH has also been used in the study of protein-protein interactions and the development of novel peptide drugs. Additionally, it has been used in the study of enzyme-catalyzed reactions, such as the synthesis of peptide hormones.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-7-6-8-17(26)13-16)27-24(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBXKZJYYWUHHK-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-alpha-methyl-D-3-Fluorophe

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